molecular formula C16H23NO4S B1485674 tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2291035-52-2

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No. B1485674
CAS RN: 2291035-52-2
M. Wt: 325.4 g/mol
InChI Key: VVTLXVDBDGRIKL-ZIAGYGMSSA-N
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Description

Tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23NO4S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has explored the synthesis of compounds similar to tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate, focusing on the creation of trisubstituted pyrrolidin-2-ones with defined chiral centers. These techniques are crucial for producing compounds with high purity and specific stereochemistry, which is essential for their potential applications in various fields, including medicinal chemistry and material science (Weber et al., 1995).

  • Structural Characterization : Studies have detailed the synthesis and structural characterization of related compounds using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods provide insights into the molecular structure and stability of the compounds, which are crucial for understanding their properties and potential applications (Çolak et al., 2021).

Potential Applications

  • Catalysis : Research has investigated the use of similar compounds in enantioselective catalysis. These compounds, particularly those with phosphanylpyrrolidine structures, have been studied for their potential as ligands in metal complexes used in catalytic reactions. Such applications are significant in the development of asymmetric synthesis processes, which are fundamental in producing optically active pharmaceuticals and agrochemicals (Nagel & Krink, 1993).

  • Chemical Synthesis : Compounds structurally related to tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate have been utilized in the synthesis of various chemicals. For instance, their application in asymmetric nitrile anion cyclization has been explored for efficient synthesis of chiral pyrrolidines, showcasing their versatility in organic synthesis (Chung et al., 2005).

  • Pharmaceutical Research : Some related compounds have been studied for their anti-inflammatory activities, indicating potential applications in medicinal chemistry. These studies often focus on the synthesis and evaluation of pyrrolidin-2-ones as dual inhibitors of prostaglandin and leukotriene synthesis, which can lead to the development of new therapeutic agents (Ikuta et al., 1987).

  • Material Science : The synthesis and structural analysis of compounds like tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate have implications in material science. For example, their inclusion in light-emitting diode (LED) technology and other electronic applications shows their potential in advancing new materials and technologies (Su & Zheng, 2019).

properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(4-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-9-13(18)14(10-17)22-12-7-5-11(20-4)6-8-12/h5-8,13-14,18H,9-10H2,1-4H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTLXVDBDGRIKL-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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